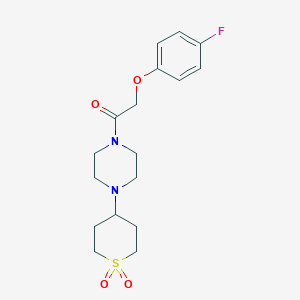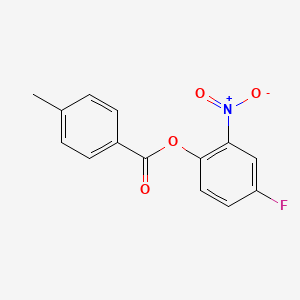![molecular formula C9H14ClNO2 B2559641 3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride CAS No. 1184270-78-7](/img/structure/B2559641.png)
3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride” is a chemical compound with the molecular formula C9H13NO2 . It is chemically related to adrenaline and ephedrine .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3 . The molecular weight of the compound is 167.21 g/mol .
Physical And Chemical Properties Analysis
The compound is a solid . Its SMILES string is CNCC(C1=CC(=CC=C1)O)O .
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonding Stabilization in Acidic Solution
- Study: The crystal structure of a compound similar to 3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride shows hydrogen-bonding stabilization in acidic solutions. This feature is crucial for the synthesis of dopaminergic prodrugs like Z2055 (Ianelli et al., 1995).
Synthesis of Heterocycles
- Study: Research demonstrates the synthesis of heterocyclic compounds from beta-amino alpha, beta-unsaturated ketones. This synthesis pathway may involve derivatives of this compound (Braibante et al., 2002).
Schiff Base Ligands in Dinuclear Nickel(II) Complexes
- Study: The use of a ligand derived from this compound in synthesizing dinuclear nickel(II) complexes has been explored. These complexes exhibit unique structural and fluorescent properties (Naiya et al., 2010).
Synthesis of Indole Derivatives
- Study: Research into the synthesis of indole derivatives, including 1-Methyl-2-Phenylthiomethyl-6-Bromo-5-Hydroxyindoles, potentially involves compounds related to this compound (Dan, 2006).
Synthesis of Transition Metal Complexes
- Study: A novel Schiff base ligand, structurally related to this compound, has been synthesized and used to create transition metal complexes. These complexes were evaluated for their antibacterial and antifungal activities (Pawar et al., 2016).
Absolute Configuration Determination
- Study: Research has been conducted on determining the absolute configuration of a compound structurally similar to this compound, providing insights into stereochemistry (Zhang et al., 2006).
Pharmacological Evaluation of Schiff Bases
- Study: Schiff bases, including those derived from compounds similar to this compound, have been synthesized and evaluated for their cytotoxic, antitumor, and antibacterial activities (Shabbir et al., 2017).
Wirkmechanismus
Target of Action
The primary targets of 3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride are the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of various physiological processes, including the constriction of blood vessels and the dilation of pupils .
Mode of Action
This compound acts as an agonist at the alpha-1 adrenergic receptors . By binding to these receptors, it stimulates a response that leads to vasoconstriction, or the narrowing of blood vessels . This results in an increase in blood pressure .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Primarily, it influences the adrenergic signaling pathway . By stimulating the alpha-1 adrenergic receptors, it triggers a cascade of events that lead to the contraction of smooth muscle cells in the blood vessels . This results in vasoconstriction and an increase in blood pressure .
Result of Action
The primary result of the action of this compound is an increase in blood pressure . This is due to its vasoconstrictive effects, which result from its stimulation of the alpha-1 adrenergic receptors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as certain medications, can affect how this compound interacts with its targets . Additionally, physiological conditions, such as the pH level of the body, can also impact the compound’s stability and efficacy .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-hydroxy-1-(methylamino)ethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-9(6-11)7-3-2-4-8(12)5-7;/h2-5,9-12H,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXNLVBKTOSAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C1=CC(=CC=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

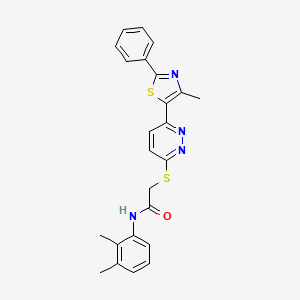

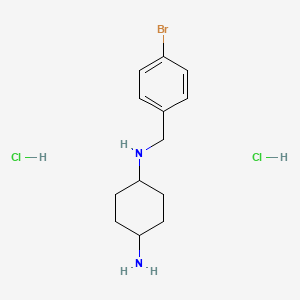
![[3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol](/img/structure/B2559561.png)
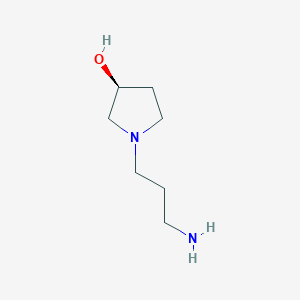
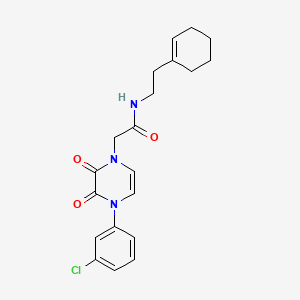
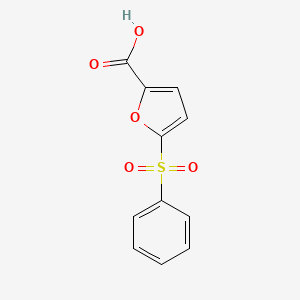
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2559567.png)


